molecular formula C18H16N2O3 B11399652 6,8-dimethyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide

6,8-dimethyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide

Cat. No.: B11399652
M. Wt: 308.3 g/mol
InChI Key: JDVBNQBUGIHHQZ-UHFFFAOYSA-N
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Description

6,8-dimethyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common route might include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the pyridin-4-ylmethyl group: This step might involve a nucleophilic substitution reaction.

    Carboxamide formation: The final step could involve the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methyl groups or the chromene core.

    Reduction: Reduction reactions could target the carbonyl group in the chromene ring.

    Substitution: The pyridin-4-ylmethyl group might be involved in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

6,8-dimethyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular targets: Enzymes, receptors, or other proteins.

    Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene-2-carboxamide: A simpler analog without the pyridin-4-ylmethyl group.

    6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the pyridin-4-ylmethyl group.

    N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide: Lacks the dimethyl groups.

Uniqueness

6,8-dimethyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide is unique due to the combination of the chromene core, dimethyl groups, and the pyridin-4-ylmethyl group, which might confer specific biological or chemical properties.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

6,8-dimethyl-4-oxo-N-(pyridin-4-ylmethyl)chromene-2-carboxamide

InChI

InChI=1S/C18H16N2O3/c1-11-7-12(2)17-14(8-11)15(21)9-16(23-17)18(22)20-10-13-3-5-19-6-4-13/h3-9H,10H2,1-2H3,(H,20,22)

InChI Key

JDVBNQBUGIHHQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC=NC=C3)C

Origin of Product

United States

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